

# An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid

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## Compound of Interest

Compound Name: 4-Benzyloxyphenylacetic acid

Cat. No.: B123711

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## Abstract

This technical guide provides a comprehensive overview of **4-Benzyloxyphenylacetic acid** (BPAA), a key organic intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. This document delves into the molecule's fundamental properties, detailed synthesis and purification protocols, robust analytical characterization methods, and significant applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in a laboratory and industrial setting.

## Core Molecular Characteristics

**4-Benzyloxyphenylacetic acid**, systematically named 2-(4-(benzyloxy)phenyl)acetic acid, is a carboxylic acid derivative featuring a benzyl ether protecting group on a phenylacetic acid scaffold. This structure is of significant interest in medicinal chemistry as the benzyl group serves as a versatile protecting group for the phenolic hydroxyl of 4-hydroxyphenylacetic acid, a common pharmacophore.

The molecule exists as a solid at room temperature and its crystals belong to the triclinic crystal system, often forming centrosymmetric dimers through hydrogen bonding between the carboxyl groups.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Benzyloxyphenylacetic acid** is presented below. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	242.27 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	119-123 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	6547-53-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	XJHGAJLIKDAOPE- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	OC(=O)Cc1ccc(OCc2ccccc2)c c1	<a href="#">[2]</a> <a href="#">[6]</a>

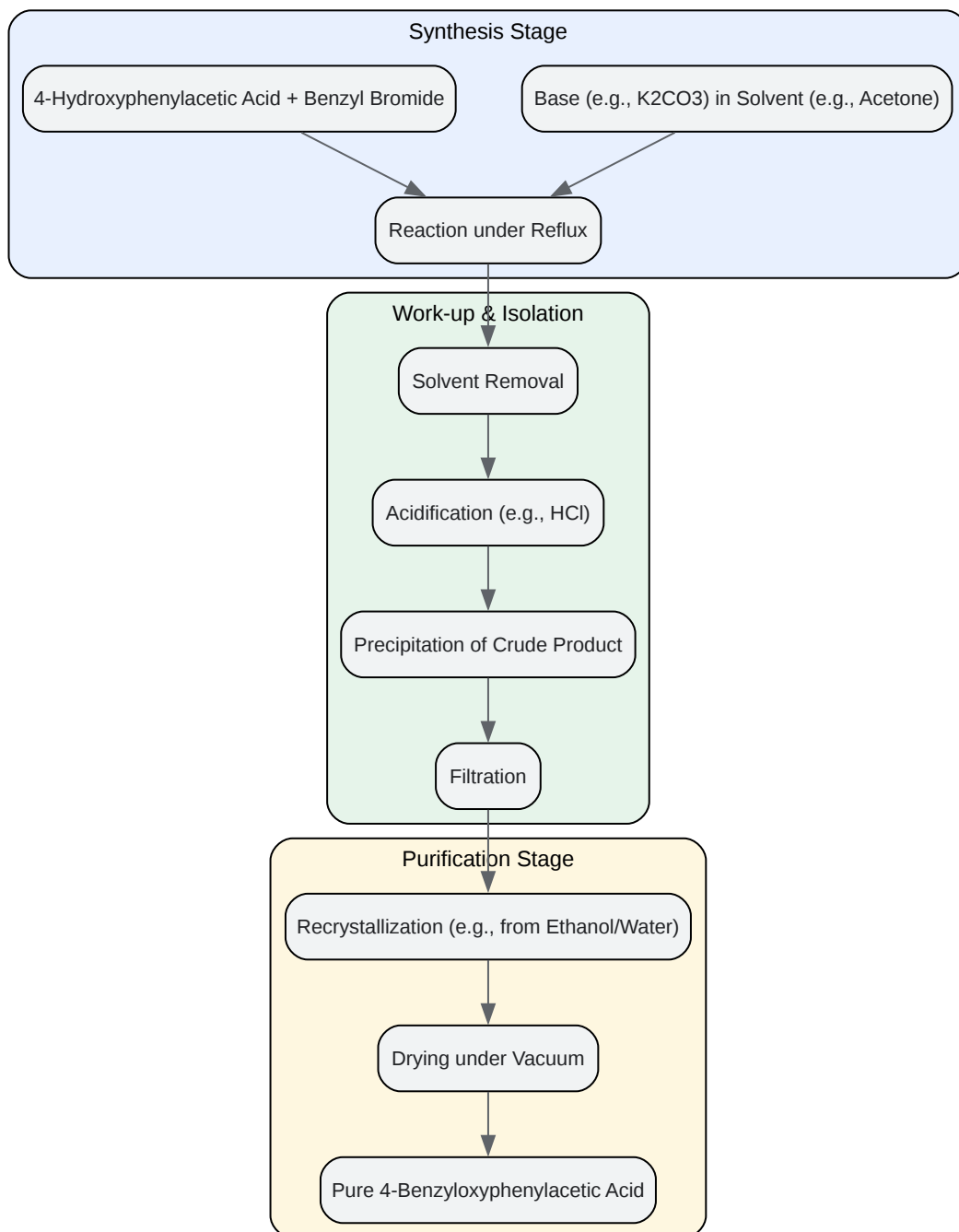
## Synthesis and Purification

The most prevalent and industrially relevant synthesis of **4-Benzyloxyphenylacetic acid** is achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

## Synthetic Pathway Overview

The standard synthesis involves the reaction of 4-Hydroxyphenylacetic acid with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a suitable base and solvent.[\[1\]](#) The benzyl group effectively "protects" the phenolic hydroxyl group, allowing for subsequent chemical modifications on the carboxylic acid moiety without interference from the phenol.

Figure 1. Synthetic Workflow for 4-Benzyloxyphenylacetic Acid

[Click to download full resolution via product page](#)Caption: Figure 1. Synthetic Workflow for **4-Benzyloxyphenylacetic Acid**.

## Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

### Materials:

- 4-Hydroxyphenylacetic acid (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (2.5 eq)
- Acetone, anhydrous
- Hydrochloric acid (HCl), 2M solution
- Ethanol
- Deionized water

### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone. Stir until the starting material is fully dissolved.
- **Base Addition:** Add anhydrous potassium carbonate to the solution. The suspension will be stirred vigorously. **Causality Insight:** Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl, making it nucleophilic, without significantly deprotonating the carboxylic acid, which would hinder the reaction.
- **Alkylation:** Slowly add benzyl bromide to the stirring suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

- Isolation: Dissolve the residue in water and acidify to a pH of ~2 using 2M HCl. A white precipitate of the crude product will form.
- Filtration: Collect the crude solid by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure **4-Benzyloxyphenylacetic acid** as a white crystalline solid.
- Drying: Dry the purified product in a vacuum oven at 50-60 °C.

## Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized **4-Benzyloxyphenylacetic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:
  - A singlet around 3.6 ppm for the methylene protons (-CH<sub>2</sub>-COOH).
  - A singlet around 5.1 ppm for the benzylic methylene protons (-O-CH<sub>2</sub>-Ph).
  - A set of doublets in the aromatic region (approx. 6.9-7.5 ppm) corresponding to the para-substituted phenyl ring and the monosubstituted benzyl ring protons.
  - A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (~178 ppm), the benzylic carbon (~70 ppm), the methylene carbon of the acetic acid group (~40 ppm), and distinct signals for the aromatic carbons.

### Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.<sup>[7]</sup>

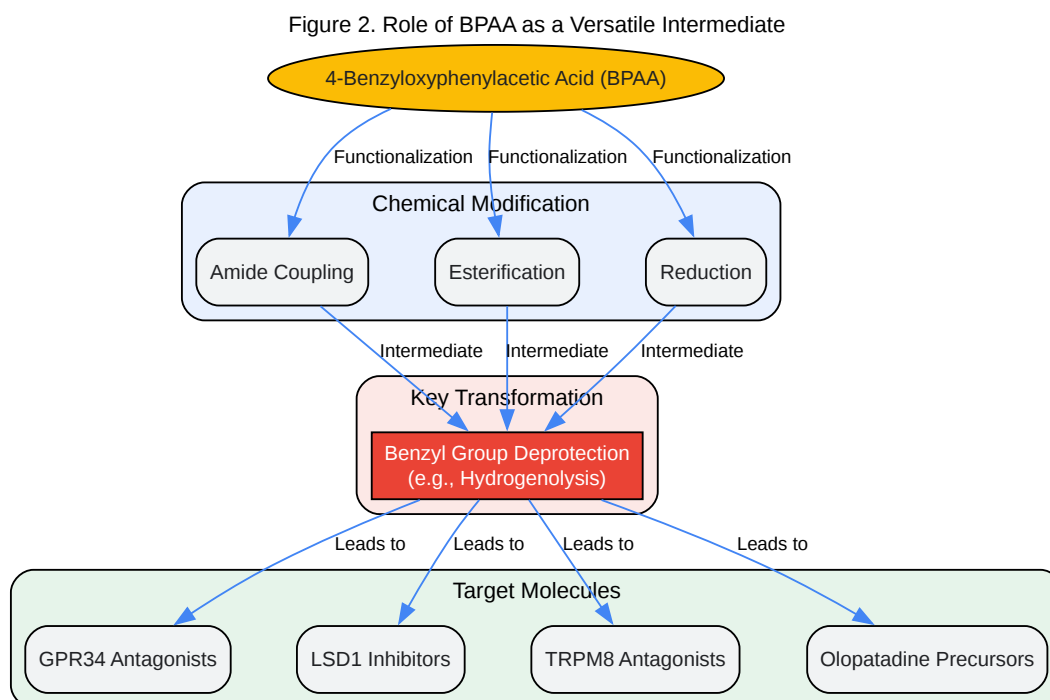
- A broad absorption band in the region of 2500-3300  $\text{cm}^{-1}$  is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.
- A strong, sharp peak around 1700  $\text{cm}^{-1}$  corresponds to the C=O (carbonyl) stretching of the carboxylic acid.
- Absorptions in the 1100-1300  $\text{cm}^{-1}$  range are indicative of the C-O stretching of the ether linkage.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak ( $M^+$ ) at  $m/z$  242. A prominent fragment is often observed at  $m/z$  91, corresponding to the stable benzyl/tropylium cation ( $[\text{C}_7\text{H}_7]^+$ ), which is a hallmark of benzyl-containing compounds.

## Applications in Research and Drug Development

**4-Benzyloxyphenylacetic acid** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules.<sup>[8]</sup> Its structure is a precursor to the 4-hydroxyphenylacetic acid moiety found in numerous biologically active compounds.



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Caption: Figure 2. Role of BPAA as a Versatile Intermediate.

## Precursor for Advanced Pharmaceutical Intermediates

The true utility of BPAA lies in the ability to perform chemistry on the acetic acid side chain while the phenolic hydroxyl is protected. Following these transformations, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., using H<sub>2</sub>/Pd-C) to unmask the phenol, yielding the final target compound. This strategy is employed in the synthesis of various drug candidates.

- GPR34 Antagonists: Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a new class of antagonists for the G protein-coupled receptor GPR34, with potential applications in treating neuropathic pain. [\[9\]](#)
- LSD1 Inhibitors: The 4-(benzyloxy)phenyl moiety is a core component in the design of selective and reversible inhibitors for Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. [\[10\]](#)
- TRPM8 Antagonists: The related 2-(benzyloxy)benzamide scaffold has been explored in the discovery of potent antagonists for the TRPM8 channel, which is implicated in pain and sensory disorders. [\[11\]](#)
- Anti-inflammatory Activity: **4-Benzyloxyphenylacetic acid** itself has been noted as an effective inflammation inhibitor. [\[1\]](#)

## Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling **4-Benzyloxyphenylacetic acid**.

- Hazard Identification: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319). [\[12\]](#)[\[13\]](#) It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. [\[2\]](#) Use in a well-ventilated area or a fume hood. [\[13\]](#)
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. [\[12\]](#)[\[13\]](#) Seek medical attention.
  - Skin: Wash off with soap and plenty of water. [\[12\]](#)[\[13\]](#)
  - Inhalation: Move the person to fresh air. [\[12\]](#)[\[13\]](#)



- Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] The substance is a non-combustible solid.[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

## Conclusion

**4-Benzyloxyphenylacetic acid** is a fundamentally important intermediate in modern organic and medicinal chemistry. Its value is derived from the strategic use of the benzyl ether as a robust protecting group, enabling complex synthetic routes toward novel therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher or professional aiming to leverage this versatile chemical building block in their work.

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